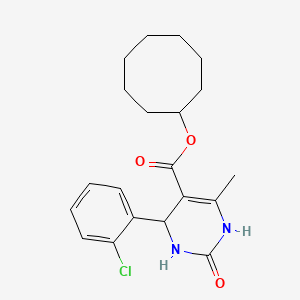
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves multistep reactions that may include cyclization and substitution processes. For instance, the synthesis of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was achieved and characterized by IR, 1H NMR, and elemental analysis . Similarly, the synthesis of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved preparation and rearrangement to yield various derivatives . These studies suggest that the synthesis of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely follow analogous synthetic routes, with specific adjustments for the cyclooctyl and chlorophenyl substituents.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed a dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as the presence of intramolecular and intermolecular hydrogen bonds . These structural features are critical in understanding the three-dimensional conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular conformation. For instance, the presence of chloromethyl groups in the structure can lead to ring expansion reactions, as seen in the rearrangement of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give various ring-expanded products . The chemical behavior of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely be influenced by similar reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal structure analysis often reveals the presence of hydrogen bonding, which can affect the compound's solubility and melting point . Additionally, computational studies such as HOMO-LUMO, MEP, and NBO analysis provide insights into the electronic properties, stability, and potential reactivity of the molecule . These analyses are essential for understanding how the compound might interact with biological targets or other chemical entities.
Scientific Research Applications
Synthesis and Chemical Transformation
- Research has developed methods for synthesizing tetrahydropyrimidine derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, a study detailed the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives, showcasing their potential as biological agents due to their antimicrobial activities (Akbari et al., 2008). Another notable reaction involved the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, leading to derivatives with potential for further chemical manipulation (Bullock et al., 1972).
Antimicrobial Evaluation
- The antimicrobial properties of tetrahydropyrimidine derivatives have been extensively studied. For example, compounds synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrated significant antimicrobial activity, highlighting the therapeutic potential of this chemical class (Abdelghani et al., 2017).
Structural and Crystal Analysis
- The crystal structures of anticonvulsant enaminones, including tetrahydropyrimidine derivatives, were determined to understand the molecular conformation and hydrogen bonding patterns, providing insights into their potential pharmacological properties (Kubicki et al., 2000).
Novel Syntheses and Reactions
- Innovative synthetic approaches have led to the creation of new tetrahydropyrimidine derivatives with potential biological interest. One study reported the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines, showcasing the chemical diversity achievable within this framework (Dotsenko et al., 2003).
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, many drugs target proteins involved in signaling pathways, such as G-protein coupled receptors or enzymes like kinases .
Mode of action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific interactions depend on the chemical structure of the compound and the target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme in a metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUIQLCVZDSIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

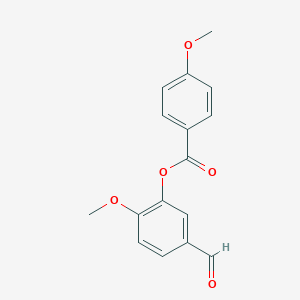
![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)
![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)
![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
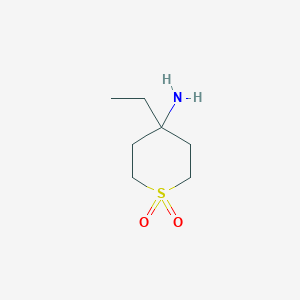


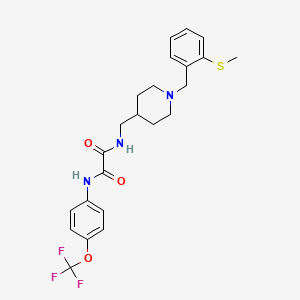
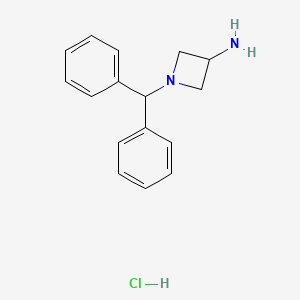
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)
